molecular formula C11H13NO6S B7814963 3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid

3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid

Cat. No.: B7814963
M. Wt: 287.29 g/mol
InChI Key: GTZKKQPOTPIEBU-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO6S It is characterized by the presence of a benzoic acid moiety substituted with a methoxy-oxopropanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with methoxy-oxopropanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the oxopropanesulfonamido moiety can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-carboxy-3-oxopropanesulfonamido)benzoic acid.

    Reduction: Formation of 3-(3-methoxy-3-hydroxypropylsulfonamido)benzoic acid.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid methyl ester
  • 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid ethyl ester
  • 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid propyl ester

Uniqueness

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfonamido groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(3-methoxy-3-oxopropyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-18-10(13)5-6-19(16,17)12-9-4-2-3-8(7-9)11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKKQPOTPIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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